molecular formula C11H7IN2O3 B13658598 2-(3-Iodophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

2-(3-Iodophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

Cat. No.: B13658598
M. Wt: 342.09 g/mol
InChI Key: HGCZRGXQQYHSQT-UHFFFAOYSA-N
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Description

2-(3-Iodophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound features an iodophenyl group attached to a dihydropyridazine ring, which is further substituted with a carboxylic acid group. The presence of iodine in the phenyl ring and the unique structure of the dihydropyridazine ring make this compound particularly interesting for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Iodophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of a phenyl ring, followed by the formation of the dihydropyridazine ring through cyclization reactions. The carboxylic acid group is then introduced via oxidation or other suitable reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and cost-effectiveness. Large-scale production often requires the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(3-Iodophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The iodine atom in the phenyl ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups into the phenyl ring.

Scientific Research Applications

2-(3-Iodophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid has numerous applications in scientific research:

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: The compound’s reactivity and functional groups make it suitable for use in industrial processes, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Iodophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid involves its interaction with molecular targets through various pathways. The iodine atom in the phenyl ring can participate in halogen bonding, while the dihydropyridazine ring can engage in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other biological targets, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Bromophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
  • 2-(3-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
  • 2-(3-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

Uniqueness

Compared to its analogs, 2-(3-Iodophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and interaction properties. The larger atomic radius and higher electronegativity of iodine compared to other halogens can influence the compound’s behavior in chemical reactions and biological systems, making it a valuable compound for specialized applications.

Properties

Molecular Formula

C11H7IN2O3

Molecular Weight

342.09 g/mol

IUPAC Name

2-(3-iodophenyl)-3-oxopyridazine-4-carboxylic acid

InChI

InChI=1S/C11H7IN2O3/c12-7-2-1-3-8(6-7)14-10(15)9(11(16)17)4-5-13-14/h1-6H,(H,16,17)

InChI Key

HGCZRGXQQYHSQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)N2C(=O)C(=CC=N2)C(=O)O

Origin of Product

United States

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